molecular formula C11H22N2O2 B6211238 tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate CAS No. 1891361-73-1

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate

Cat. No. B6211238
CAS RN: 1891361-73-1
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate, commonly referred to as t-butylcarbamate, is a synthetic organic compound used in various scientific research applications. It is a derivative of carbamic acid and is used as a reagent in organic synthesis. t-Butylcarbamate is also used as a catalyst in the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates.

Mechanism of Action

T-Butylcarbamate acts as a catalyst in the reaction of organic compounds, and it is believed that its catalytic action is due to its ability to form a complex with the organic compound. The complex is then broken down by the reaction, allowing the reaction to take place.
Biochemical and Physiological Effects
t-Butylcarbamate has a variety of biochemical and physiological effects. It is believed to act as an inhibitor of certain enzymes, and it is also believed to act as a stabilizer of proteins. Additionally, t-butylcarbamate has been shown to have anti-inflammatory and anti-bacterial properties, and it is also believed to have anti-cancer activity.

Advantages and Limitations for Lab Experiments

The use of t-butylcarbamate in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to use. Additionally, it is a relatively mild reagent, and it is not toxic. However, t-butylcarbamate can be corrosive, and it can also react with some organic compounds, so it should be handled with caution.

Future Directions

The use of t-butylcarbamate in scientific research has a wide range of potential future applications. It could be used to synthesize new compounds, such as peptides, nucleotides, and carbohydrates. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. Furthermore, t-butylcarbamate could be used as a catalyst in the synthesis of drugs and pharmaceuticals. Finally, t-butylcarbamate could be used to study the biochemical and physiological effects of drugs, and to develop new drugs with improved therapeutic effects.

Synthesis Methods

The synthesis of t-butylcarbamate is accomplished by reacting tert-butyl alcohol with phosgene to form tert-butyl chloroformate, which is then reacted with methylamine to produce the desired product. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the reaction is typically carried out at room temperature.

Scientific Research Applications

T-Butylcarbamate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, nucleotides, and carbohydrates. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. Additionally, t-butylcarbamate is used as a catalyst in the synthesis of drugs and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate involves the reaction of tert-butyl carbamate with 1-[(methylamino)methyl]cyclopropane carboxylic acid, followed by protection of the amine group with tert-butyloxycarbonyl (BOC) and deprotection with trifluoroacetic acid (TFA).", "Starting Materials": [ "tert-butyl carbamate", "1-[(methylamino)methyl]cyclopropane carboxylic acid", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "tert-butyloxycarbonyl chloride (BOC-Cl)", "trifluoroacetic acid (TFA)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 1-[(methylamino)methyl]cyclopropane carboxylic acid (1 equiv) and diisopropylcarbodiimide (DIC) (1.2 equiv) in N,N-dimethylformamide (DMF).", "Step 2: Add tert-butyl carbamate (1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over magnesium sulfate (MgSO4) and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in dichloromethane and add tert-butyloxycarbonyl chloride (BOC-Cl) (1.2 equiv) and triethylamine (TEA) (1.5 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours and quench with water.", "Step 7: Wash the organic layer with water, dry over magnesium sulfate (MgSO4), and evaporate the solvent to obtain the protected intermediate.", "Step 8: Dissolve the protected intermediate in trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.", "Step 9: Quench the reaction with sodium bicarbonate (NaHCO3) and extract with ethyl acetate.", "Step 10: Wash the organic layer with water, dry over magnesium sulfate (MgSO4), and evaporate the solvent to obtain the final product, tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate." ] }

CAS RN

1891361-73-1

Product Name

tert-butyl N-({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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